6-methyl-1H-quinazoline-2,4-dithione
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Overview
Description
6-methyl-1H-quinazoline-2,4-dithione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-quinazoline-2,4-dithione typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired compound in good yield. Another approach involves the use of triethylamine and DMF as solvents, with the reaction being completed at room temperature within four hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-quinazoline-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives with altered pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product yield and purity.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, which have shown significant biological activities, including antimicrobial and anticancer properties .
Scientific Research Applications
6-methyl-1H-quinazoline-2,4-dithione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-1H-quinazoline-2,4-dithione involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making the compound an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methyl-1H-quinazoline-2,4-dithione include:
- 3-phenylquinazoline-2,4-dithione
- Quinazoline-2,4-dione derivatives
- N6-(ferrocenmethyl)quinazoline-2,4,6-triamine
Uniqueness
This compound is unique due to its specific methyl substitution at the 6-position, which can influence its pharmacological properties and reactivity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
14727-25-4 |
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Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
6-methyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C9H8N2S2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
IZECDIYLLINNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)NC2=S |
Origin of Product |
United States |
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